molecular formula C10H12N2O3 B8391444 N-ethoxycarbonylmethyl-N-nitrosoaniline

N-ethoxycarbonylmethyl-N-nitrosoaniline

Cat. No. B8391444
M. Wt: 208.21 g/mol
InChI Key: VTAUINYXBYJJDD-UHFFFAOYSA-N
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Patent
US08039474B2

Procedure details

A solution of NaNO2 (9.5 g, 0.14 mol) in H2O (27 ml) is added to an ice-cold stirred solution of ethyl phenylamino-acetate (25 g, 0.14 mol) in conc. HCl (20 ml) and H2O (27 ml) within 2 h. The reaction mixture is kept stirring for 1 h and then extracted twice with CH2Cl2. The combined organic layers are washed with H2O and brine, dried over Na2SO4 and filtered. The solvent is evaporated and the crude subtitle compound thus obtained as orange oil is used without further purification. tR (LC-4) 1.02 min.
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[C:5]1([NH:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>O.Cl>[N:1]([N:11]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3] |f:0.1|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)OCC
Name
Quantity
27 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
27 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is kept stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers are washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=O)N(C1=CC=CC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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